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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676 Get Quote

This technical guide provides an in-depth analysis of TS 155-2, establishing its identity as a

Bafilomycin analogue. It is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of its mechanism of action, biological effects,

and relevant experimental protocols, drawing comparisons with the well-characterized

Bafilomycin A1.

1. Executive Summary

TS 155-2, also known as JBIR 100, is a macrolide antibiotic identified as a Bafilomycin

analogue.[1][2][3][4][5] Like other members of the bafilomycin family, its primary molecular

target is the Vacuolar H+-ATPase (V-ATPase). By inhibiting this proton pump, TS 155-2
disrupts the acidification of intracellular organelles, leading to significant downstream effects on

cellular processes, most notably the inhibition of autophagy and the induction of apoptosis.

While structurally related to Bafilomycin A1, differences in their chemical composition result in

varied biological potency.

2. Chemical and Physical Properties

While both TS 155-2 and Bafilomycin A1 are macrolide antibiotics produced by Streptomyces

species, they are distinct molecules. Their differing molecular formulas underscore their unique

chemical structures, which in turn influences their interaction with the V-ATPase target and

overall biological activity.
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Property TS 155-2 Bafilomycin A1

Molecular Formula C39H60O11 C35H58O9

Molecular Weight 704.9 g/mol 622.83 g/mol

Class Macrolide Antibiotic Macrolide Antibiotic

Source Streptomyces sp. Streptomyces griseus

Table 1: Comparison of Chemical and Physical Properties.

3. Mechanism of Action: V-ATPase Inhibition

The primary mechanism of action for both TS 155-2 and Bafilomycin A1 is the specific inhibition

of V-ATPase. V-ATPases are ATP-dependent proton pumps crucial for acidifying various

intracellular compartments, including lysosomes and endosomes. Inhibition of V-ATPase by

these macrolides prevents the translocation of protons into these organelles, leading to an

increase in their luminal pH. This disruption of the normal acidic environment has profound

consequences for a multitude of cellular functions that are pH-dependent.

4. Biological Effects

The inhibition of V-ATPase by TS 155-2 and its analogues triggers a cascade of cellular events,

primarily impacting autophagy and apoptosis.

4.1 Inhibition of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged

organelles and long-lived proteins. A critical step in this pathway is the fusion of

autophagosomes with lysosomes to form autolysosomes, where the degradation occurs in an

acidic environment. Bafilomycin A1 is a well-established inhibitor of the late phase of

autophagy. By preventing lysosomal acidification, it blocks the fusion of autophagosomes with

lysosomes and the subsequent degradation of their contents. This leads to an accumulation of

autophagosomes within the cell. Given that TS 155-2 shares the same target, it is presumed to

inhibit autophagy through a similar mechanism.

4.2 Induction of Caspase-Independent Apoptosis
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Bafilomycin A1 has been demonstrated to induce programmed cell death, or apoptosis, through

a caspase-independent pathway. This pathway is initiated by the targeting of mitochondria,

which leads to the release of Apoptosis-Inducing Factor (AIF). AIF then translocates to the

nucleus, where it triggers DNA fragmentation and cell death. This mode of action is particularly

relevant in the context of cancer cells that may have developed resistance to traditional

caspase-dependent apoptosis.

5. Quantitative Data for Biological Activity

The following table summarizes the available quantitative data for the inhibitory activities of TS
155-2 and Bafilomycin A1.

Compound Target/Effect IC50 / ID50
Cell
System/Assay

Reference(s)

TS 155-2 V-ATPase 0.46 µM Not Specified

Bafilomycin A1 V-ATPase 0.44 nM Not Specified

V-ATPase 0.6 - 1.5 nM

Bovine

chromaffin

granules

V-ATPase 4 - 400 nM
Various (Plant,

Fungal, Animal)

Acid Influx

Inhibition
0.4 nM Not Specified

H. pylori-induced

vacuolization
4 nM (ID50) HeLa Cells

Short circuit

current inhibition
0.17 µM

Outer mantle

epithelium

Table 2: Quantitative Comparison of In Vitro Biological Activities.

6. Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b10769676?utm_src=pdf-body
https://www.benchchem.com/product/b10769676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized protocols for assays commonly used to study V-ATPase

inhibitors like TS 155-2 and Bafilomycin A1.

6.1 V-ATPase Inhibition Assay

This colorimetric assay measures the activity of V-ATPase by quantifying the amount of

inorganic phosphate released from ATP hydrolysis.

Principle: The inhibition of V-ATPase activity by the test compound is determined by a

decrease in the amount of phosphate produced.

Methodology:

Prepare serial dilutions of the test compound (TS 155-2 or Bafilomycin A1).

In a 96-well plate, combine the test compound, a buffered solution containing purified V-

ATPase, and necessary co-factors (e.g., Mg2+).

Pre-incubate to allow for inhibitor binding.

Initiate the reaction by adding a known concentration of ATP.

Incubate at 37°C for a defined period.

Stop the reaction and add a malachite green-based reagent to detect the released

inorganic phosphate.

Measure the absorbance at ~650 nm and calculate the percent inhibition relative to a

vehicle control.

Determine the IC50 value by plotting percent inhibition against the logarithm of the

inhibitor concentration.

6.2 Autophagic Flux Assay

This assay is used to monitor the progression of autophagy and can demonstrate the blockage

of autophagosome-lysosome fusion.
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Principle: Cells stably expressing a tandem fluorescent-tagged LC3 protein (e.g., mCherry-

GFP-LC3) are used. In the acidic environment of the autolysosome, the GFP signal is

quenched while the mCherry signal persists. A blockage in fusion results in the accumulation

of autophagosomes, which fluoresce both green and red (appearing yellow).

Methodology:

Culture cells expressing mCherry-GFP-LC3.

Treat cells with the test compound for a specified time. Include positive (e.g., starvation)

and negative controls.

Fix the cells and acquire images using a fluorescence microscope.

Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta

per cell.

An increase in the ratio of yellow to red puncta in treated cells indicates an inhibition of

autophagic flux.

7. Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by Bafilomycin analogues

and a general experimental workflow for their characterization.
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Caption: V-ATPase inhibition by TS 155-2 blocks lysosomal acidification, thereby impairing

autolysosome formation and inhibiting autophagic flux.
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Caption: Bafilomycin A1 induces caspase-independent apoptosis through the mitochondrial

release and nuclear translocation of AIF.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10769676?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare appropriate cell lines

Treat cells with varying concentrations of TS 155-2

Perform V-ATPase Inhibition Assay Conduct Autophagic Flux Assay Execute Apoptosis Assay (e.g., Annexin V/PI staining)
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Caption: A logical workflow for the in vitro characterization of TS 155-2's biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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